![molecular formula C7H3ClFIO B3039675 4-Fluoro-2-iodobenzoyl chloride CAS No. 1261615-86-4](/img/structure/B3039675.png)
4-Fluoro-2-iodobenzoyl chloride
Overview
Scientific Research Applications
Crystallization Studies
4-Fluoro-2-iodobenzoyl chloride has been used in studies tracing the crystallization pathway of related compounds. For instance, 4-fluorobenzoyl chloride, when quenched with liquid nitrogen, forms a new crystalline form that offers insights into its crystallization pathway (Dikundwar & Row, 2014).
Catalysis in Organic Synthesis
This chemical is instrumental in catalysis for organic synthesis. It reacts with ketimines and imines in the presence of palladium catalysts to produce spiroisoindolinones and isoindolin-1-ones, respectively, demonstrating its utility in complex organic transformations (Cho et al., 1999); (Cho et al., 2000).
Optical Properties in Liquid Crystals
Research into the optical properties of liquid crystals has utilized derivatives of 4-fluoro-2-iodobenzoyl chloride. Studies on compounds like difluorophenylazophenyl benzoates have explored how the orientation of fluorine atoms affects optical properties in these materials (Zaki et al., 2018).
Polymer Chemistry
In polymer chemistry, 4-fluorobenzoyl chloride derivatives have been used to activate hydroxyl groups of polymeric carriers. This facilitates the covalent attachment of biological molecules to solid supports, an essential process in biomedical applications (Chang et al., 1992).
Radiochemistry
The compound plays a role in radiochemistry, particularly in the synthesis of PET radiotracers. An example is the development of 18F-labelled aromatic nitrile oxides for creating PET radiotracers (Roscales & Kniess, 2019).
Electrochemical Studies
Electrochemical studies have also utilized derivatives of 4-fluoro-2-iodobenzoyl chloride. For example, the interaction of CuCl2 with 4-Fluoro benzoic acid in KBr solutions was investigated to understand redox behaviors and thermodynamic parameters in electrochemistry (Gomaa et al., 2020).
properties
IUPAC Name |
4-fluoro-2-iodobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDGRTXYVARIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodobenzoyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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